molecular formula C12H17N5 B1434439 4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine CAS No. 1707394-43-1

4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine

Cat. No. B1434439
M. Wt: 231.3 g/mol
InChI Key: ASGNPPOTYNXBAH-UHFFFAOYSA-N
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Description

“4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine” is a nitrogen-containing heterocyclic compound . It’s part of the pyrrolopyrazine family, which includes a pyrrole and a pyrazine ring . These compounds have exhibited various biological activities, such as antimicrobial, anti-inflammatory, antiviral, antifungal, antioxidant, antitumor, and kinase inhibitory .


Synthesis Analysis

The synthesis of 1,4-diazepines involves various methods, including cyclization, ring annulation, cycloaddition, and direct C-H arylation . Pyrrolopyrazines are classified into three chemical categories with two or three nitrogen atoms . The synthetic methods and biological activities of pyrrolopyrazine derivatives can help medicinal chemistry researchers design and synthesize new leads to treat various diseases .


Molecular Structure Analysis

The molecular structure of “4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine” includes a pyrrole and a pyrazine ring . The structure is an attractive scaffold for drug discovery research .


Chemical Reactions Analysis

Pyrrolopyrazine derivatives have shown various biological activities. For instance, pyrrolo [1,2- a] pyrazine derivatives exhibited more antibacterial, antifungal, and antiviral activities, while 5H-pyrrolo [2,3- b] pyrazine derivatives showed more activity on kinase inhibition .


Physical And Chemical Properties Analysis

The physical and chemical properties of “4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine” include a density of 1.35±0.1 g/cm3 and a pKa of 10.10±0.20 .

Scientific Research Applications

1. Biocatalytic Access to 1,4-Diazepanes

  • Application Summary : This research focuses on the enzymatic intramolecular asymmetric reductive amination for the synthesis of chiral 1,4-diazepanes .
  • Methods of Application : The study identified several enantiocomplementary IREDs for the synthesis of ®- and (S)-5-chloro-2-(5-methyl-1,4-diazepan-1-yl)benzo[d]oxazole with high enantioselectivity . To improve the catalytic efficiency of ®-selective IRED from Leishmania major (IR1), a double mutant Y194F/D232H was identified by saturation mutagenesis and iterative combinatorial mutagenesis .
  • Results : The study found that the double mutant exhibited 61-fold in the catalytic efficiency relative to that of the wild-type enzyme . The study also applied Y194F/D232H and IR25 to access a range of different substituted 1,4-diazepanes with high enantiomeric excess (from 93 to >99%) .

2. Therapeutic Potential of Imidazole Containing Compounds

  • Application Summary : Imidazole is a five-membered heterocyclic moiety that possesses a broad range of chemical and biological properties . It has become an important synthon in the development of new drugs .
  • Methods of Application : The derivatives of 1,3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .
  • Results : There are different examples of commercially available drugs in the market which contains 1,3-diazole ring such as clemizole (antihistaminic agent), etonitazene (analgesic), enviroxime (antiviral), astemizole (antihistaminic agent), omeprazole, pantoprazole (antiulcer), thiabendazole (antihelmintic), nocodazole (antinematodal), metronidazole, nitroso-imidazole (bactericidal), megazol (trypanocidal), azathioprine (anti rheumatoid arthritis), dacarbazine (Hodgkin’s disease), tinidazole, ornidazole (antiprotozoal and antibacterial), etc .

3. Crystal Structure of Pyrazine Derivatives

  • Application Summary : The study of the crystal structure of pyrazine derivatives, such as 1,1′-(pyrazine-1,4-diyl)-bis(propan-2-one), can provide valuable insights into their physical properties and potential applications .
  • Methods of Application : The crystal structure is determined using X-ray diffraction techniques .
  • Results : The specific results of this study are not provided in the search results .

4. Biological Activities of Pyrrolopyrazine Derivatives

  • Application Summary : Pyrrolopyrazine derivatives have been found to exhibit various biological activities, including antibacterial and antifungal properties .
  • Methods of Application : These compounds are synthesized in the lab and then tested for their biological activities using various assays .
  • Results : The specific results of these studies are not provided in the search results .

5. Anti-tubercular Activity of Imidazole Derivatives

  • Application Summary : Imidazole derivatives have been synthesized and evaluated for anti-tubercular activity against Mycobacterium tuberculosis .
  • Methods of Application : The specific compound N3-(substituted phenyl)-N5-(substituted phenyl)-4-(4,5-dichloro-1H-imidazol-2-yl)-2-methyl-1, 4-dihydropyridine-3,5-dicarboxamide was synthesized and its activity was evaluated using rifampicin as a reference drug .
  • Results : The specific results of this study are not provided in the search results .

properties

IUPAC Name

4-(1,4-diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17N5/c1-10-9-11-12(14-5-8-17(11)15-10)16-6-2-3-13-4-7-16/h5,8-9,13H,2-4,6-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ASGNPPOTYNXBAH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN2C=CN=C(C2=C1)N3CCCNCC3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

231.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-(1,4-Diazepan-1-yl)-2-methylpyrazolo[1,5-a]pyrazine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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